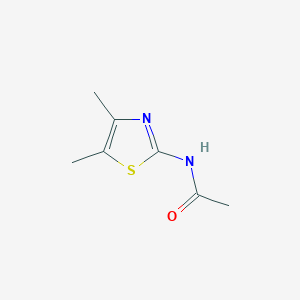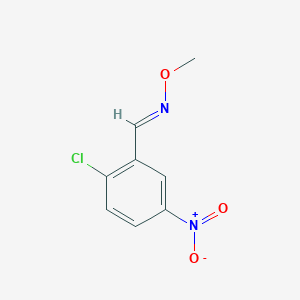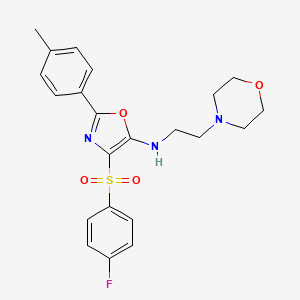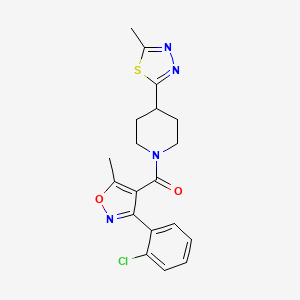
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound is a part of a broader class of heterocyclic compounds that have been extensively studied for their diverse biological activities and chemical properties. The molecule consists of multiple rings, including isoxazole and thiadiazole, which are known for their utility in drug development and materials science.
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors and employing various chemical reactions to introduce the desired functional groups and create the complex architecture of the final compound. For example, compounds with similar structures have been synthesized through reactions like Friedel-Crafts acylation, reductive amination, and nucleophilic substitution reactions, highlighting the complexity and versatility of synthetic approaches in heterocyclic chemistry (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is typically characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods provide detailed information on the molecular geometry, conformations, and the electronic environment of the atoms within the molecule, essential for understanding its reactivity and interactions (Eckhardt et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for their biological activities. The presence of multiple heterocyclic rings and functional groups also allows for a variety of chemical transformations, making these compounds versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the solid-state structure of these compounds (Revathi et al., 2015).
Chemical Properties Analysis
Heterocyclic compounds exhibit a wide range of chemical properties, including acidic or basic behavior, redox characteristics, and photophysical properties. The electronic structure, particularly the HOMO-LUMO gap, plays a significant role in determining their chemical reactivity and potential applications in materials science and as pharmaceuticals (Shahana & Yardily, 2020).
科学的研究の応用
Anticancer and Antimicrobial Properties
- Research has identified a set of novel biologically potent heterocyclic compounds, including a series with the (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl) structure. These compounds have demonstrated significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute. Additionally, they exhibit notable in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Studies
- Isomorphous structures related to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl) have been examined, showing compliance with the chlorine-methyl exchange rule. These studies contribute to a deeper understanding of the molecular characteristics and potential applications of these compounds (Swamy et al., 2013).
- The crystal structure of related compounds has been studied, revealing significant information about molecular interactions and stability, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Revathi et al., 2015).
Insecticidal Activity
- Some derivatives, including those with a structure similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl), have shown promising insecticidal activities. This suggests potential applications in agricultural pest control and development of new insecticides (Ding et al., 2019).
Antibacterial and Antiviral Activities
- Certain derivatives have demonstrated significant antibacterial and antiviral activities. These findings are crucial in the development of new pharmaceutical compounds for treating various infectious diseases (Chen et al., 2010).
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-16(17(23-26-11)14-5-3-4-6-15(14)20)19(25)24-9-7-13(8-10-24)18-22-21-12(2)27-18/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMIHAMTGKFWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

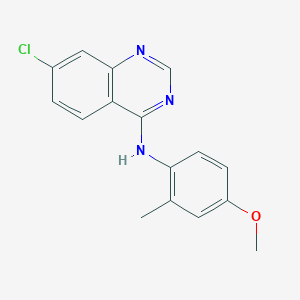
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
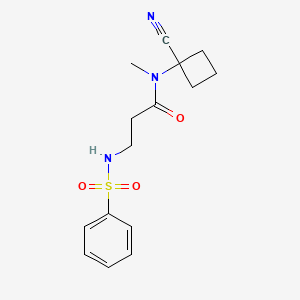
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
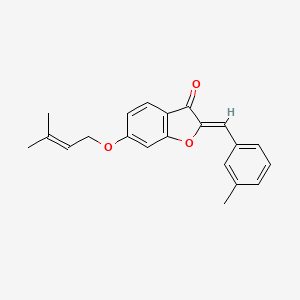
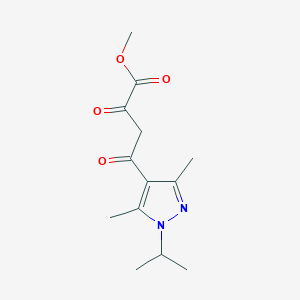
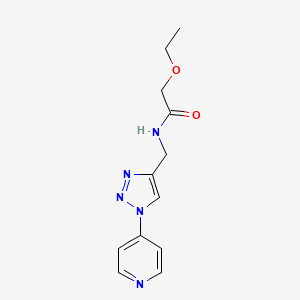
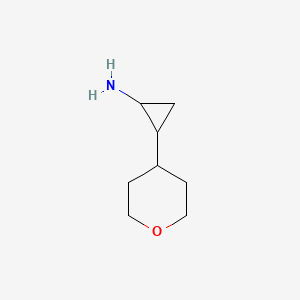
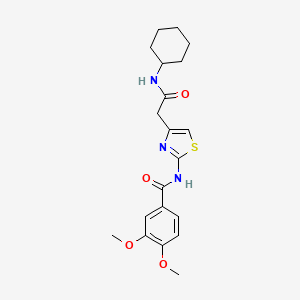
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
